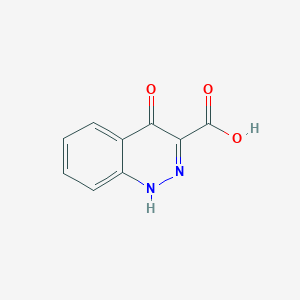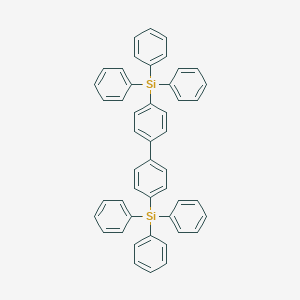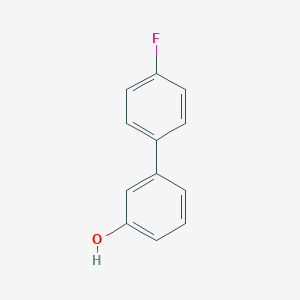
3-(4-Fluorophenyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluorophenyl)phenol is a chemical compound that is part of a broader class of fluorophenyl compounds. These compounds are characterized by the presence of a fluorine atom attached to a phenyl ring, which can significantly alter the chemical and physical properties of the molecule. The specific structure and substituents on the phenyl rings can lead to a variety of applications, including the potential for use in polymer synthesis, Schiff-base formation, and interactions with biological molecules.
Synthesis Analysis
The synthesis of related fluorophenyl compounds often involves polycondensation reactions. For instance, 3,5-Bis(4-fluorobenzoyl)phenol was polycondensed under various conditions, leading to low molecular weight polymers with a tendency for cyclization . Similarly, oligo-2-[(4-fluorophenyl) imino methylene] phenol was synthesized through oxidative polycondensation, yielding high yields and demonstrating stability against thermo-oxidative decomposition . These studies highlight the reactivity of fluorophenyl compounds and their propensity to form polymers under the right conditions.
Molecular Structure Analysis
The molecular structure of fluorophenyl compounds has been extensively studied using various spectroscopic and computational methods. For example, the structure of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was optimized using both Hartree-Fock and Density Functional Theory calculations, with results in agreement with experimental infrared bands . The molecular docking studies suggested that the fluorine atom and the carbonyl group play crucial roles in binding, indicating potential biological activity .
Chemical Reactions Analysis
Fluorophenyl compounds can undergo a variety of chemical reactions, including esterification and complexation with metals. Organotin esters of fluorophenyl-containing acids have been synthesized and characterized, showing potential bactericidal and fungicidal activities . Schiff-base molecules containing fluorophenyl groups have also been synthesized, with their structures confirmed by spectroscopic methods and X-ray diffraction .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorophenyl compounds are influenced by the presence of the fluorine atom and other substituents. The thermal degradation of oligo-2-[(4-fluorophenyl) imino methylene] phenol and its oligomer-metal complexes has been studied, revealing high thermal stability . The solubility and protonation behavior of 4-fluorophenol in concentrated aqueous sulfuric acid have been investigated using 13C NMR spectroscopy, providing insights into the compound's acid-base properties . Additionally, the electronic properties, such as charge transfer interactions with DNA bases, have been explored for (E)-2-(((4-fluorophenyl)imino)methyl)-4-methoxyphenol, indicating its potential for biological interactions .
Applications De Recherche Scientifique
-
Antimicrobial Studies
- Field : Biochemistry
- Application : The compound is used in the synthesis of pyrazole-derived hydrazones, which are potent growth inhibitors of drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii .
- Method : The molecules are synthesized using benign reaction conditions . Some of these molecules were tested for their ability to disrupt the bacterial membrane using the SYTO-9/propidium iodide (BacLight) assay .
- Results : The synthesized molecules showed minimum inhibitory concentration values as low as 0.39 μg/mL, indicating their high potency against drug-resistant bacteria . Furthermore, these molecules were found to be non-toxic to human cells at high concentrations .
-
Functionalization of Natural Phenols
- Field : Organic Chemistry
- Application : 3-Fluorophenyl carbamate derivative of carvacrol (CAR-5), synthesized from the reaction between carvacrol with 3-fluorophenyl isocyanate in DCM, is used to improve the biological activity of natural phenols .
- Method : The derivative is synthesized from the reaction between carvacrol with 3-fluorophenyl isocyanate in DCM .
- Results : CAR-5 is found to be 130-fold more active compared to carvacrol in acetylcholinesterase inhibition and 400-fold more efficient in inhibiting butyrylcholinesterase, with negligible cell death .
-
Synthesis of Schiff Base Ligand
- Field : Inorganic Chemistry
- Application : The compound is used in the synthesis of a new series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand .
- Method : The complexes are synthesized in a methanolic medium .
- Results : The synthesized complexes have potential applications in various fields, although the specific results or outcomes of this application are not detailed in the source .
-
Synthesis of Antiviral Agents
- Field : Pharmaceutical Chemistry
- Application : The compound is used in the synthesis of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, which have shown antiviral activity .
- Method : The derivatives are synthesized and tested for their antiviral activity against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
- Results : Some of the tested compounds showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
-
Anti-inflammatory Activities
- Field : Pharmacology
- Application : The compound is used in the synthesis of chalcones of indole, which have shown anti-inflammatory activities .
- Method : The most effective compound of this series was found to be 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenol .
- Results : This compound has shown significant anti-inflammatory activity against carrageenan-induced edema in albino rats .
-
Industrial Production of Drugs
- Field : Industrial Chemistry
- Application : The compound is a widely used intermediate in the industrial production of several drugs, including cisapride and Sabeluzole by Janssen, Sorbinil by Pfizer, and Progabide by Synthelabo .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes of this application are not detailed in the source .
-
Acidic Properties
- Field : Physical Chemistry
- Application : The compound is studied for its acidic properties. It’s found that o-Fluorophenol is more acidic than phenol even after having Hydrogen bonding .
- Method : The acidity is determined by measuring the dissociation constants .
- Results : The dissociation constants are 8.7, 9.3. 9.9 and 10.0 for ortho, meta, para and unsubstituted phenol. Ortho-fluorophenol is the most acidic .
-
Synthesis of Antioxidants
- Field : Biochemistry
- Application : The compound is used in the synthesis of antioxidants. The 3-Fluorophenyl carbamate derivative of carvacrol (CAR-5) is synthesized from the reaction between carvacrol with 3-fluorophenyl isocyanate in DCM .
- Method : The derivative is synthesized from the reaction between carvacrol with 3-fluorophenyl isocyanate in DCM .
- Results : CAR-5 is found to be more active compared to carvacrol in acetylcholinesterase inhibition and butyrylcholinesterase inhibition, with negligible cell death .
-
Synthesis of Antitubercular Agents
- Field : Pharmaceutical Chemistry
- Application : The compound is used in the synthesis of 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole, which have shown antitubercular activity .
- Method : The derivatives are synthesized and tested for their antitubercular activity .
- Results : The compounds are potent antitubercular agents with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
Safety And Hazards
Propriétés
IUPAC Name |
3-(4-fluorophenyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8,14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZGBYKFVYILAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562739 |
Source


|
| Record name | 4'-Fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)phenol | |
CAS RN |
10540-41-7 |
Source


|
| Record name | 4'-Fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid](/img/structure/B180256.png)
![2-[(4-Iodophenyl)amino]acetic acid](/img/structure/B180258.png)
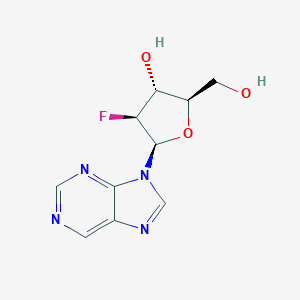
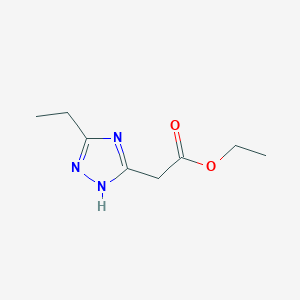
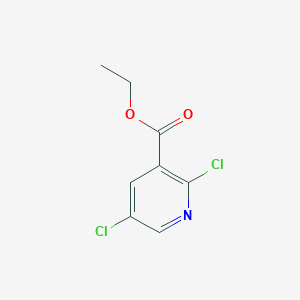
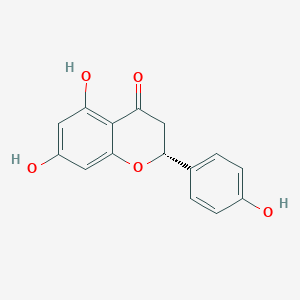
![ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B180269.png)
![(S)-Octahydro-pyrido[1,2-a]pyrazine](/img/structure/B180270.png)
![1,8-Dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B180276.png)
